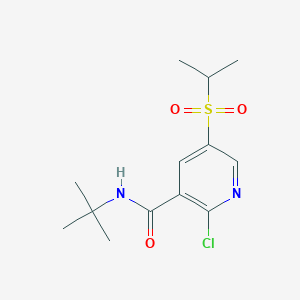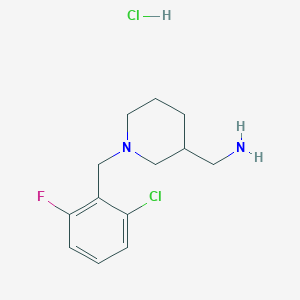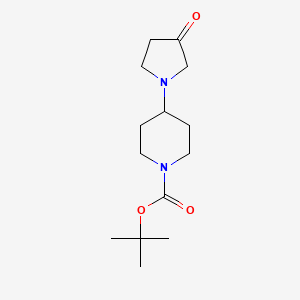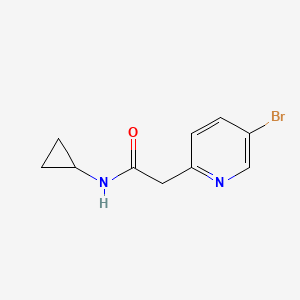
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a cyclopropylacetamide group attached to the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of 2-(5-Bromopyridin-2-yl)acetonitrile: The brominated pyridine is then reacted with acetonitrile in the presence of a base such as sodium hydroxide to form 2-(5-Bromopyridin-2-yl)acetonitrile.
Cyclopropylation: The acetonitrile derivative is further reacted with cyclopropylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridine derivatives.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.
Chemical Biology: Used in the design of probes and inhibitors for studying biological pathways and enzyme functions.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the cyclopropylacetamide group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Shares the bromopyridine core but lacks the cyclopropylacetamide group.
(5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of the acetamide moiety.
4-[(5-Bromopyridin-2-yl)amino]-4-oxobutanoic acid: Features an amino and oxobutanoic acid group.
Uniqueness
2-(5-Bromopyridin-2-yl)-N-cyclopropylacetamide is unique due to the presence of both the bromopyridine and cyclopropylacetamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H11BrN2O |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C10H11BrN2O/c11-7-1-2-9(12-6-7)5-10(14)13-8-3-4-8/h1-2,6,8H,3-5H2,(H,13,14) |
InChI-Schlüssel |
CMNOBPBOLRXHHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


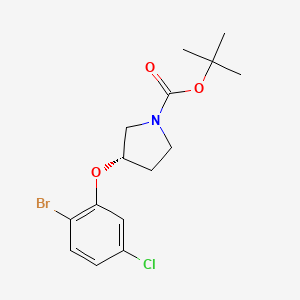
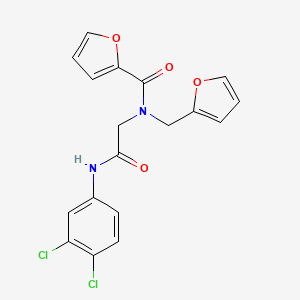
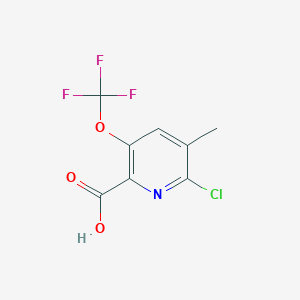
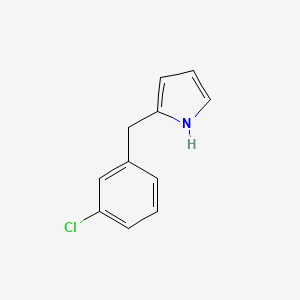
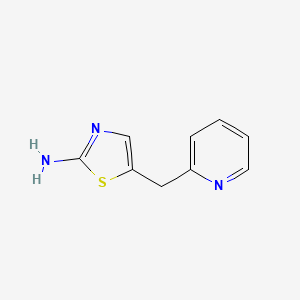
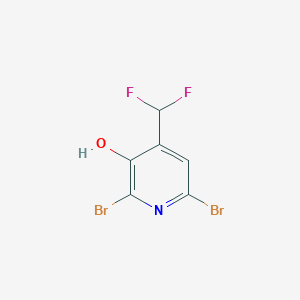
![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
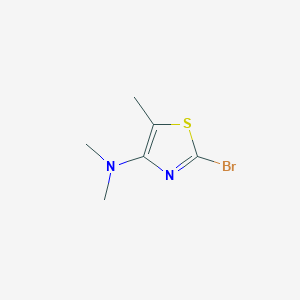
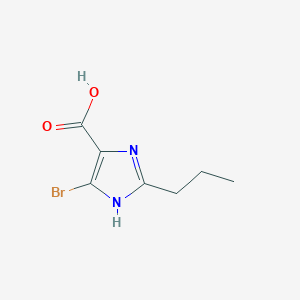
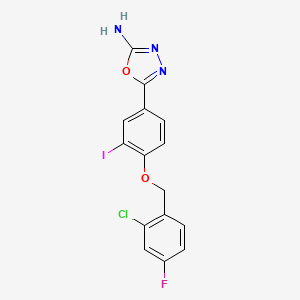
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
